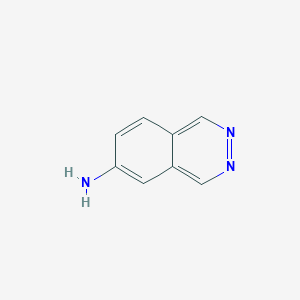

酞嗪-6-胺

描述

Phthalazin-6-amine is a heterocyclic organic compound that has been the focus of research in various fields due to its unique properties. It is a six-membered ring containing two nitrogen atoms, which makes it an important building block for the synthesis of various organic compounds. Phthalazin-6-amine has been used in the development of pharmaceuticals, agrochemicals, and materials science. In

科学研究应用

抗肿瘤药物研发

酞嗪-6-胺衍生物作为潜在的抗肿瘤药物已显示出前景。 研究表明,某些源自酞嗪-6-胺的铜 (II) 络合物对 HeLa 等癌细胞系表现出选择性细胞毒性,而对成纤维细胞 BALB/3T3 等非癌细胞的毒性很小 。这种选择性对于开发有效且最大程度地减少对健康组织损害的癌症治疗至关重要。

抗菌活性

酞嗪-6-胺及其杂化物已被合成并评估其抗菌性能。 这些化合物已证明对包括革兰氏阴性菌和革兰氏阳性菌在内的多种微生物菌株有效 。能够对抗多种病原体使酞嗪-6-胺成为开发新型抗菌剂的宝贵支架。

药理学应用

酞嗪环是酞嗪-6-胺的核心成分,存在于几种具有不同药理活性的市售药物中。 这些包括抗组胺药、血管内皮生长因子受体 (VEGFR) 抑制剂和降压药 。酞嗪-6-胺衍生物在药物开发中的多功能性从它们在药理学中的广泛应用中可以明显看出。

酶抑制

酞嗪-6-胺衍生物已被鉴定为 p38MAP 激酶和环氧合酶-2 (COX-2) 等关键酶的抑制剂 。这些酶参与炎症过程和疼痛感知,使酞嗪-6-胺衍生物成为抗炎药和止痛药的潜在候选药物。

神经疾病治疗

含有酞嗪环的化合物因其在治疗神经疾病方面的潜力而受到探索。 它们已显示出作为 γ-氨基丁酸 (GABA) 受体的选择性结合剂和血清素再摄取抑制剂的活性,分别为抗癫痫药和抗抑郁药的目标 。

心血管研究

酞嗪-6-胺衍生物因其血管舒张特性而受到研究,这可能有助于治疗心血管疾病。 它们调节血管扩张的能力可以帮助开发治疗高血压和其他血管疾病的新疗法 。

作用机制

Target of Action

Phthalazin-6-amine is a compound that has been studied for its potential biological activities and pharmacological properties Phthalazine derivatives have been known to interact with various targets such as gamma-aminobutyric acid (gaba) receptors, cyclooxygenase-2 (cox-2), and voltage-gated calcium channels . These targets play crucial roles in various biological processes, including neurotransmission, inflammation, and cellular signaling .

Mode of Action

It’s suggested that the efficacy of phthalazine-based compounds is determined by the nature of the functionalization next to the aryl moiety . This suggests that different mechanisms of action could be involved for each chemical system .

Biochemical Pathways

These include DNA replication, RNA transcription, protein synthesis, and post-translational modification . These processes are fundamental to cellular proliferation, differentiation, apoptosis, and tumorigenesis .

Pharmacokinetics

Some phthalazinedione-based derivatives have exhibited good adme pharmacokinetics with good drug-likeness parameters .

Result of Action

Phthalazine derivatives have been associated with a wide range of biological activities, including antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant effects .

生化分析

Biochemical Properties

Phthalazin-6-amine, like other phthalazines, is thought to interact with various enzymes, proteins, and other biomolecules. Phthalazines are known to be the core chemical motifs in many commercially available drugs . They are considered as p38MAP kinase inhibitors, selective binders of gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) inhibitors, and high-affinity ligands of voltage-gated calcium channels .

Molecular Mechanism

Phthalazines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

phthalazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYNXNMVQFNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620295 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

346419-79-2 | |

| Record name | Phthalazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

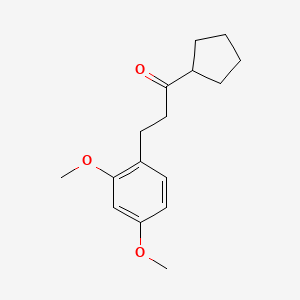

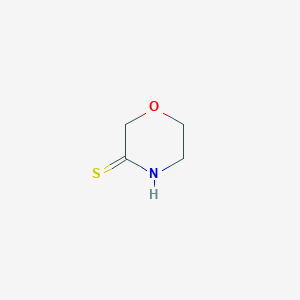

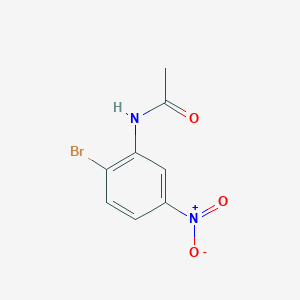

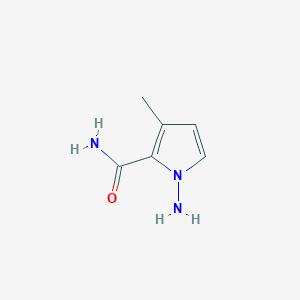

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

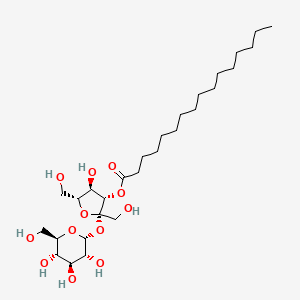

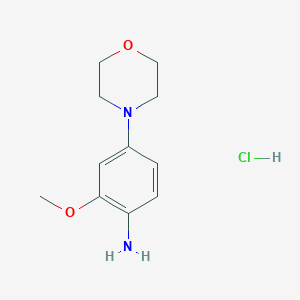

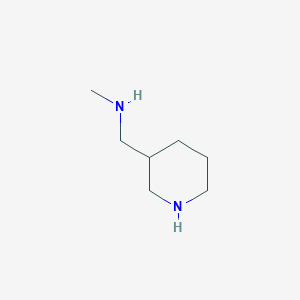

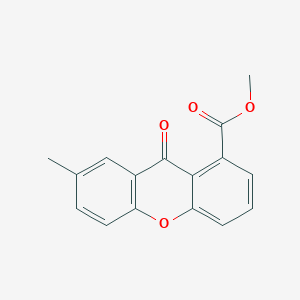

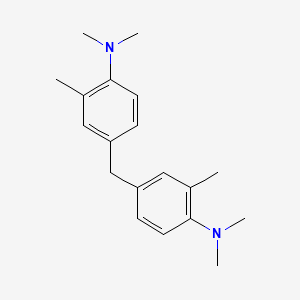

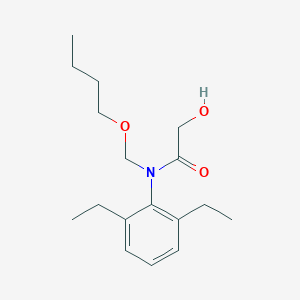

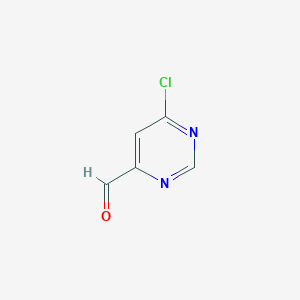

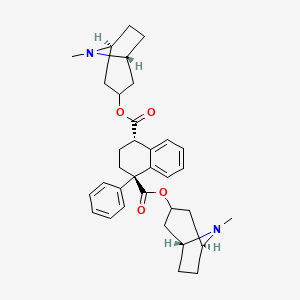

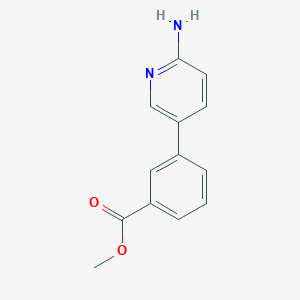

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。